molecular formula C6H4ClF3N2 B8440266 2-Chloroamino-5-trifluoromethylpyridine

2-Chloroamino-5-trifluoromethylpyridine

Cat. No. B8440266
M. Wt: 196.56 g/mol
InChI Key: NXCILKVBUPHKHF-UHFFFAOYSA-N
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Patent
US05491239

Procedure details

The method according to claim 1, wherein 2-amino-5-trifluoromethylpyridine, 2-amino-5-nitropyridine or 2-amino-5-cyanopyridine is reacted with chlorine to form 2-chloroamino-5-trifluoromethylpyridine, 2-chloroamino-5-nitropyridine or 2-chloroamino-5-cyanopyridine, respectively, which is then subjected to a rearrangement reaction in the presence of at least one carboxylic acid selected from the group consisting of formic acid, acetic acid and propionic acid, to obtain 2-amino-3-chloro-5-trifluoromethylpyridine, 2-amino-3-chloro-5-nitropyridine or 2-amino-3-chloro-5-cyanopyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][N:14]=1.[NH2:22][C:23]1[CH:28]=[CH:27][C:26]([C:29]#[N:30])=[CH:25][N:24]=1.[Cl:31]Cl>>[Cl:31][NH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:9])([F:11])[F:10])=[CH:4][N:3]=1.[Cl:31][NH:12][C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][N:14]=1.[Cl:31][NH:22][C:23]1[CH:28]=[CH:27][C:26]([C:29]#[N:30])=[CH:25][N:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClNC1=NC=C(C=C1)C(F)(F)F
Name
Type
product
Smiles
ClNC1=NC=C(C=C1)[N+](=O)[O-]
Name
Type
product
Smiles
ClNC1=NC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05491239

Procedure details

The method according to claim 1, wherein 2-amino-5-trifluoromethylpyridine, 2-amino-5-nitropyridine or 2-amino-5-cyanopyridine is reacted with chlorine to form 2-chloroamino-5-trifluoromethylpyridine, 2-chloroamino-5-nitropyridine or 2-chloroamino-5-cyanopyridine, respectively, which is then subjected to a rearrangement reaction in the presence of at least one carboxylic acid selected from the group consisting of formic acid, acetic acid and propionic acid, to obtain 2-amino-3-chloro-5-trifluoromethylpyridine, 2-amino-3-chloro-5-nitropyridine or 2-amino-3-chloro-5-cyanopyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][N:14]=1.[NH2:22][C:23]1[CH:28]=[CH:27][C:26]([C:29]#[N:30])=[CH:25][N:24]=1.[Cl:31]Cl>>[Cl:31][NH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:9])([F:11])[F:10])=[CH:4][N:3]=1.[Cl:31][NH:12][C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][N:14]=1.[Cl:31][NH:22][C:23]1[CH:28]=[CH:27][C:26]([C:29]#[N:30])=[CH:25][N:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClNC1=NC=C(C=C1)C(F)(F)F
Name
Type
product
Smiles
ClNC1=NC=C(C=C1)[N+](=O)[O-]
Name
Type
product
Smiles
ClNC1=NC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.